molecular formula C11H12O2 B2529149 (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans CAS No. 243665-19-2

(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B2529149
CAS No.: 243665-19-2
M. Wt: 176.21 g/mol
InChI Key: UCXIWZIPSQJEPF-VHSXEESVSA-N
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Description

(1S,2S)-2-(3-Methylphenyl)cyclopropane-1-carboxylic acid (trans configuration) is a cyclopropane-derived carboxylic acid featuring a 3-methylphenyl substituent on the cyclopropane ring. These compounds are critical in medicinal chemistry due to their conformational rigidity, which enhances binding affinity to biological targets such as enzymes and receptors . The trans configuration of the cyclopropane ring is often associated with distinct stereoelectronic properties that influence pharmacological activity .

Properties

CAS No.

243665-19-2

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O2/c1-7-3-2-4-8(5-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1

InChI Key

UCXIWZIPSQJEPF-VHSXEESVSA-N

SMILES

CC1=CC(=CC=C1)C2CC2C(=O)O

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C2CC2C(=O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:

    Cyclopropanation: The initial step often involves the cyclopropanation of a suitable alkene precursor. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents under controlled conditions.

    Chiral Resolution: The resulting cyclopropane derivative is then subjected to chiral resolution techniques to obtain the desired (1S,2S) enantiomer. This can be done using chiral chromatography or by employing chiral auxiliaries during the synthesis.

    Functional Group Transformation: The final step involves the introduction of the carboxylic acid group. This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by efficient chiral resolution processes. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives such as esters or amides.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Esters, amides.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Enzyme Inhibition

Research indicates that (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid can inhibit specific enzymes involved in metabolic pathways. For instance:

  • O-acetylserine sulfhydrylase (OASS) : This enzyme is crucial for cysteine biosynthesis. Studies have shown that derivatives of cyclopropane carboxylic acids can act as non-natural inhibitors, suggesting potential therapeutic applications in metabolic disorders related to cysteine deficiency .

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of this compound:

  • Case Study : A series of cyclopropane derivatives were tested against human cancer cell lines (HCT-116 and MCF-7). Some compounds exhibited IC50 values as low as 1.9 μg/mL, indicating significant antiproliferative activity .

Synthesis and Derivatives

The synthesis of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid can be achieved through various methods:

  • Chiral Copper Carbenoid Reaction : This method allows for the asymmetric synthesis of cyclopropanecarboxylic acids, including the target compound .
  • Novel Synthetic Routes : Recent developments have introduced more efficient synthetic pathways that enhance yield and purity .

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring may also interact with hydrophobic pockets within proteins, affecting their conformation and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid (inferred properties) with structurally related cyclopropanecarboxylic acids:

Compound Name (Substituent) Molecular Formula Molecular Weight CAS Number Key Features/Applications References
(1S,2S)-2-(3-Methylphenyl) (hypothetical) C11H12O2 176.21 N/A Potential mGluR modulation (inferred)
(1S,2S)-2-(4-Fluorophenyl) C10H9FO2 180.18 515179-19-8 Lab use; discontinued commercial supply
(1S,2S)-1-Methyl-2-phenyl C11H12O2 176.21 10606-69-6 Rigid scaffold for drug design
(1S,2S)-2-(Pyridin-2-yl) C9H9NO2 163.17 N/A Heterocyclic bioisostere
(1S,2S)-2-(Difluoromethyl) C5H6F2O2 136.10 1820569-46-7 Enhanced metabolic stability
(1S,2S)-1-Amino-2-(trifluoromethyl) C5H6F3NO2 169.10 1211582-12-5 Amino acid analog; enzyme inhibition
trans-2-(3-(Difluoromethoxy)phenyl) C11H10F2O3 228.19 1257121-09-7 Fluorinated substituent for CNS targets
(1S,2S)-rel-2-(4-Hydroxyphenyl) C10H10O3 178.19 731810-73-4 Polar group for solubility enhancement
Ethyl (1S,2S)-2-carboxycyclopropane-1-carboxylate C7H10O4 158.15 175415-95-9 Ester prodrug strategy

Functional Group Impact on Bioactivity

  • Aryl Substituents : Phenyl, fluorophenyl, and hydroxyphenyl groups (e.g., ) improve interactions with aromatic residues in proteins, enhancing binding to receptors like mGluRs or fatty acid-binding proteins (FABPs).
  • Heterocycles : Pyridinyl substituents () introduce hydrogen-bonding capabilities, mimicking natural ligands in neurotransmitter systems.
  • Fluorinated Groups : Difluoromethyl and trifluoromethyl moieties () increase lipophilicity and metabolic stability, critical for CNS-targeting drugs.
  • Amino Acid Analogs: Compounds like (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropanecarboxylic acid () serve as enzyme inhibitors or prodrugs due to their structural mimicry of natural amino acids.

Neurological Targets

  • FABP4 Inhibition : A cyclopropane derivative bound to human FABP4 demonstrated an IC50 of 2.6 µM, highlighting the role of rigid carbocycles in enzyme inhibition .

Drug Design Strategies

  • Stereochemical Control : The trans configuration of cyclopropane rings (e.g., ) optimizes spatial orientation for target engagement.
  • Prodrug Development : Ethyl ester derivatives () improve bioavailability by masking the carboxylic acid group until metabolic activation.

Biological Activity

(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans, is a compound of interest due to its unique structural properties and biological activities. This article explores its chemical characteristics, synthesis methods, and biological implications, particularly focusing on its activity as an inhibitor in various biochemical pathways.

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 243665-19-2

This compound features a cyclopropane ring substituted with a carboxylic acid and a 3-methylphenyl group, contributing to its unique reactivity and biological profile.

Synthesis Methods

The synthesis of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid has been achieved through various methods, including:

  • Chiral Copper Carbenoid Reactions : Utilizing chiral catalysts to promote the formation of cyclopropanes from alkenes.
  • Wadsworth–Emmons Reaction : A stereospecific method that allows for the introduction of the cyclopropane moiety with high enantiomeric purity.

Biological Activity

The biological activity of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid has been investigated in several contexts:

Inhibition of Ethylene Biosynthesis

Cyclopropane carboxylic acids have been shown to inhibit ethylene production in plants by acting as structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a precursor in ethylene biosynthesis. This inhibition can delay fruit ripening and senescence:

CompoundBinding Affinity (ΔG)Kb (M−1)
(1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid-6.55.94 × 10^4
(1S,2S)(E)-2-phenyl-cyclopropane-1-carboxylic acid-6.23.53 × 10^4

These findings suggest that the compound may serve as a potential agent for controlling ripening processes in agricultural applications .

Antimicrobial Activity

Research indicates that derivatives of cyclopropanecarboxylic acids exhibit antimicrobial properties against various pathogens. The mechanism often involves the inhibition of key enzymes necessary for bacterial survival:

  • Target Enzyme : O-Acetylserine sulfhydrylase
  • Activity : Inhibitors derived from cyclopropanecarboxylic acids have shown significant activity against resistant bacterial strains .

Case Studies

Several studies have documented the effects of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid on biological systems:

  • Plant Studies : In Arabidopsis thaliana, derivatives demonstrated effective inhibition of ACC oxidase enzymes, leading to reduced ethylene production and extended shelf life for harvested fruits .
  • Microbial Inhibition : A series of experiments highlighted the compound's ability to inhibit growth in Gram-positive and Gram-negative bacteria by disrupting metabolic pathways essential for cell wall synthesis .

Q & A

Q. What established synthetic routes are available for enantioselective synthesis of (1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans?

The synthesis typically involves cyclopropanation via carbene or carbenoid intermediates. For example, a diazo compound (e.g., ethyl diazoacetate) reacts with a styrene derivative (e.g., 3-methylstyrene) under catalytic conditions (e.g., Rh(II) or Cu(I) catalysts) to form the cyclopropane ring. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. Post-synthetic hydrolysis of ester intermediates yields the carboxylic acid. Optimization of reaction temperature (-10°C to 40°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impacts enantiomeric excess (60–95%) .

Q. Which analytical techniques are most reliable for confirming the stereochemical configuration of this compound?

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters.
  • NMR spectroscopy : Vicinal coupling constants (J1,2 ~5–8 Hz) and NOE correlations distinguish trans vs. cis isomers.
  • Circular Dichroism (CD) : Detects Cotton effects linked to chiral centers.
  • Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H .

Q. How is purity assessed for this compound in biological studies?

Purity (>95%) is validated via:

  • Reverse-phase HPLC with UV detection (λ = 210–254 nm).
  • Mass spectrometry (ESI-MS) : Confirms molecular ion ([M-H]<sup>-</sup> at m/z ~189).
  • Elemental analysis (C, H, O within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., enzymes)?

The (1S,2S) configuration determines spatial compatibility with active sites. For example, in kynurenine pathway inhibition, the trans orientation of the 3-methylphenyl and carboxylic acid groups enhances binding to kynurenine 3-monooxygenase (KMO) via hydrogen bonding and π-alkyl interactions. Enantiomers (1R,2R) show reduced activity (<20% inhibition at 10 µM) due to steric clashes .

Q. What computational strategies predict pharmacokinetic properties of this compound?

  • Molecular docking (AutoDock Vina) : Models binding affinity to targets like COX-2 or serotonin receptors.
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • ADMET prediction (SwissADME) : Estimates logP (~2.1), bioavailability (85%), and CYP450 metabolism .

Q. How can synthetic modifications improve metabolic stability without compromising activity?

  • Ester prodrugs : Replace the carboxylic acid with methyl or pivaloyloxymethyl esters to reduce renal clearance.
  • Fluorination : Introduce CF3 at the phenyl para position to block CYP-mediated oxidation.
  • Cyclopropane ring substitution : Adding electron-withdrawing groups (e.g., Cl) enhances plasma half-life (t1/2 from 2h to 6h in murine models) .

Q. How to resolve contradictions in reported enantiomeric excess (ee) values across synthetic methods?

Discrepancies arise from catalyst loading (1–5 mol%) or solvent effects. Systematic optimization includes:

  • Screening chiral ligands (e.g., Box, Pybox) with varying steric bulk.
  • Using chiral chromatography to isolate minor enantiomers for ee recalibration.
  • Applying <sup>13</sup>C NMR kinetics to track stereochemical drift during reactions .

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